Ethyl (3R)-3-amino-4-methoxybutanoate
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Overview
Description
Ethyl (3R)-3-amino-4-methoxybutanoate is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-amino-4-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-amino-4-methoxybutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of a diketoreductase enzyme to catalyze the stereoselective reduction of a β,δ-diketo ester, resulting in the formation of the desired chiral compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of biocatalysts, such as diketoreductase, is also explored for more sustainable and efficient production methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-4-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-3-amino-4-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3S)-3-amino-4-methoxybutanoate: The enantiomer of the compound, differing in the configuration of the chiral center.
Methyl (3R)-3-amino-4-methoxybutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (3R)-3-amino-4-hydroxybutanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure compounds and in studying stereoselective reactions .
Properties
IUPAC Name |
ethyl (3R)-3-amino-4-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-11-7(9)4-6(8)5-10-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXAIECAXZKFQU-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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